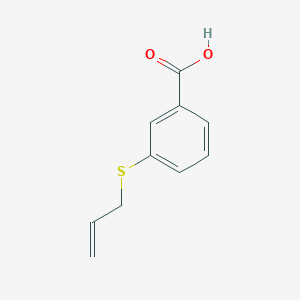

3-(Allylthio)benzoic acid

Description

3-(Allylthio)benzoic acid is a benzoic acid derivative with an allylthio (-S-CH₂-CH=CH₂) substituent at the meta position of the aromatic ring.

Properties

Molecular Formula |

C10H10O2S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

3-prop-2-enylsulfanylbenzoic acid |

InChI |

InChI=1S/C10H10O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H,11,12) |

InChI Key |

UUVPRSLLPDYTFP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Benzoic Acid Derivatives and Their Substituents

Physicochemical Properties

- Acidity : The allylthio group (-S-) is less electron-withdrawing than a sulfonyl (-SO₃H) group (as in metabolites) but more electron-donating than a hydroxy (-OH) group. This may result in a pKa intermediate between 3-hydroxybenzoic acid (pKa ~4.1) and 3-methoxybenzoic acid (pKa ~4.3).

- Solubility : Sulfur-containing derivatives like 3-(Methylthio)benzoic acid show moderate solubility in organic solvents , while polar groups (e.g., -OH, -COOH) enhance water solubility. The allyl group may reduce aqueous solubility compared to hydroxy or methoxy analogs.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Allylthio)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves coupling reactions such as thiol-ene click chemistry or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling (used for 3-phenylbenzoic acid synthesis ) can be adapted by replacing the boronic acid with an allylthio reagent. Key parameters include:

- Catalyst system : PdCl₂ with ligands (e.g., triphenylphosphine) to enhance reactivity.

- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : 80–100°C for efficient cross-coupling.

Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor progress using TLC or HPLC .

Q. How can researchers characterize the structural integrity and purity of 3-(Allylthio)benzoic acid?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm the allylthio (-SCH₂CH=CH₂) and benzoic acid moieties.

- LC-MS : Quantify purity and detect impurities (e.g., unreacted starting materials) using protocols similar to benzoic acid analysis .

- Elemental Analysis : Verify empirical formula (C₁₀H₁₀O₂S) to ensure stoichiometric accuracy.

For crystalline samples, X-ray diffraction (as in Schiff base derivatives ) can resolve molecular geometry.

Q. What factors govern the solubility of 3-(Allylthio)benzoic acid in organic solvents, and how can solubility be enhanced for experimental use?

- Methodological Answer : Solubility is influenced by solvent polarity, temperature, and substituent effects. For example:

- Polar solvents : DMSO or methanol may dissolve the compound via hydrogen bonding with the carboxylic acid group.

- Temperature : Elevated temperatures (e.g., 40–60°C) improve solubility in cyclohexane or benzene, as demonstrated for substituted benzoic acids .

To enhance solubility, consider derivatization (e.g., methyl ester formation) or co-solvent systems (e.g., water/ethanol mixtures).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(Allylthio)benzoic acid in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict sites for nucleophilic/electrophilic attack. For example:

- Ligand-protein interactions : Docking studies (using PDB ligand data ) can simulate binding affinities with biological targets.

- Reaction pathways : Simulate allylthio group participation in radical or nucleophilic reactions.

Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction intermediates).

Q. What strategies resolve contradictions in reported catalytic activities of 3-(Allylthio)benzoic acid derivatives?

- Methodological Answer : Systematic variation of reaction parameters is critical:

- Catalyst loading : Test 0.5–5 mol% to identify optimal ratios.

- Substrate scope : Evaluate diverse substrates (e.g., aryl halides, alkenes) to assess generality.

- Control experiments : Exclude homocoupling byproducts (common in cross-coupling reactions ).

Compare results with structurally analogous compounds (e.g., 3-nitrobenzoic acid ) to isolate electronic effects of the allylthio group.

Q. How can the stability of 3-(Allylthio)benzoic acid under varying pH and thermal conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 25°C and 40°C; analyze degradation via LC-MS .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Light sensitivity : Store samples under UV/Vis light and monitor photodegradation.

Reference safety protocols for handling corrosive/byproducts (e.g., nitric acid derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.